3-[(2-Aminopropyl)sulfanyl]benzoicacidhydrochloride
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Overview
Description
3-[(2-Aminopropyl)sulfanyl]benzoic acid hydrochloride is a chemical compound with the molecular formula C10H13NO2S·HCl. It is known for its unique structure, which includes a benzoic acid moiety linked to a sulfanyl group and an aminopropyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Aminopropyl)sulfanyl]benzoic acid hydrochloride typically involves the reaction of 3-mercaptobenzoic acid with 2-aminopropyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Aminopropyl)sulfanyl]benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(2-Aminopropyl)sulfanyl]benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Aminopropyl)sulfanyl]benzoic acid hydrochloride involves its interaction with specific molecular targets. The aminopropyl group can interact with enzymes or receptors, modulating their activity. The sulfanyl group can undergo redox reactions, influencing cellular processes. The benzoic acid moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Aminopropyl)thio]benzoic acid
- 3-[(2-Aminopropyl)sulfanyl]benzoic acid
- 3-[(2-Aminopropyl)thio]benzoic acid hydrochloride
Uniqueness
3-[(2-Aminopropyl)sulfanyl]benzoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14ClNO2S |
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Molecular Weight |
247.74 g/mol |
IUPAC Name |
3-(2-aminopropylsulfanyl)benzoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO2S.ClH/c1-7(11)6-14-9-4-2-3-8(5-9)10(12)13;/h2-5,7H,6,11H2,1H3,(H,12,13);1H |
InChI Key |
WGEVCJFMNBCQKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSC1=CC=CC(=C1)C(=O)O)N.Cl |
Origin of Product |
United States |
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